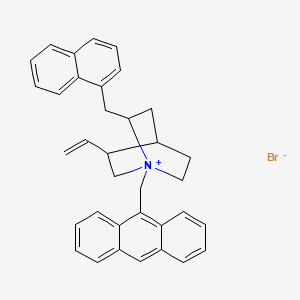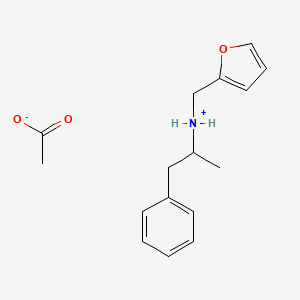
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester is a complex organic compound It is a derivative of mandelic acid, which is known for its applications in various fields such as pharmaceuticals and cosmetics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester typically involves the esterification of mandelic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the pure ester. The process may also involve the use of automated systems to monitor and control reaction parameters, ensuring optimal production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction may produce tetrahydropyridyl alcohols.
Applications De Recherche Scientifique
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-(1-butynyl)mandelic acid 2-methyl-3-quinuclidinyl ester
- Alpha-isopropenylmandelic acid 1-methyl-4-pyridyl ester
- Alpha-(2-propynyl)mandelic acid 1-methyl-4-piperidyl ester
Uniqueness
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentenyl and tetrahydropyridyl groups differentiates it from other mandelic acid derivatives, potentially leading to unique applications and effects.
Propriétés
Numéro CAS |
101756-60-9 |
|---|---|
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H25NO3/c1-21-13-7-8-16(14-21)15-24-19(22)20(23,18-11-5-6-12-18)17-9-3-2-4-10-17/h2-4,8-11,23H,5-7,12-15H2,1H3 |
Clé InChI |
UIVUBIIWSFBDLD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC=C(C1)COC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



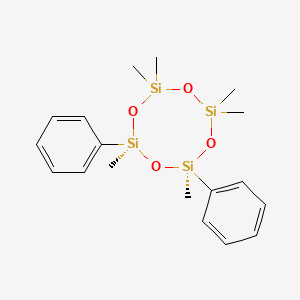
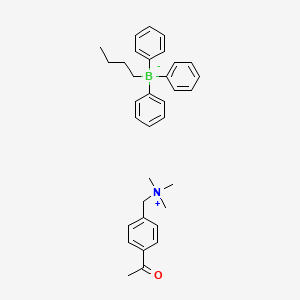




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
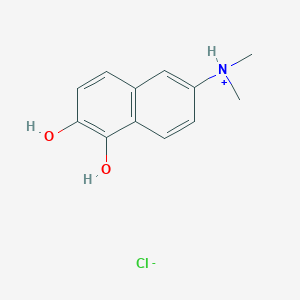

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
